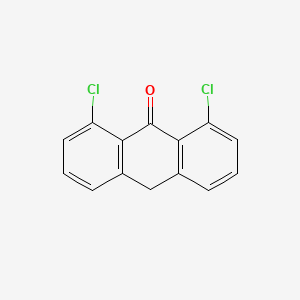
1,8-Dichloro-10H-anthracen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dichloro-10H-anthracen-9-one is a chemical compound with the molecular formula C14H8Cl2O and a molecular weight of 263.125 g/mol It is a derivative of anthracene, characterized by the presence of two chlorine atoms at the 1 and 8 positions and a ketone group at the 9 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dichloro-10H-anthracen-9-one can be synthesized through several methods. One common approach involves the chlorination of anthracene derivatives. For instance, the chlorination of 1,8-dihydroxyanthracene followed by oxidation can yield this compound . The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,8-Dichloro-10H-anthracen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
1,8-Dichloro-10H-anthracen-9-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,8-dichloro-10H-anthracen-9-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This property is particularly useful in studying DNA-binding drugs and their effects on cellular processes . Additionally, the compound’s ability to undergo redox reactions makes it a valuable tool in studying oxidative stress and related cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-10H-anthracen-9-one: Similar in structure but with chlorine atoms at different positions.
1,8-Dichloro-9,10-dihydroanthracen-9-one: A reduced form of the compound with additional hydrogen atoms.
1,8-Dichloro-9-anthrone: Lacks the ketone group at the 9 position.
Uniqueness
1,8-Dichloro-10H-anthracen-9-one is unique due to its specific substitution pattern and the presence of a ketone group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
50259-93-3 |
|---|---|
Molecular Formula |
C14H8Cl2O |
Molecular Weight |
263.1 g/mol |
IUPAC Name |
1,8-dichloro-10H-anthracen-9-one |
InChI |
InChI=1S/C14H8Cl2O/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-6H,7H2 |
InChI Key |
AYDNUUZHQKPRKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)Cl)C(=O)C3=C1C=CC=C3Cl |
Key on ui other cas no. |
50259-93-3 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


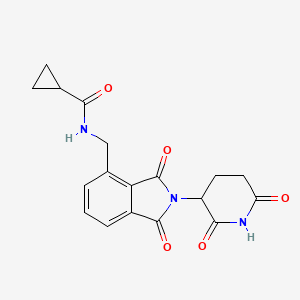
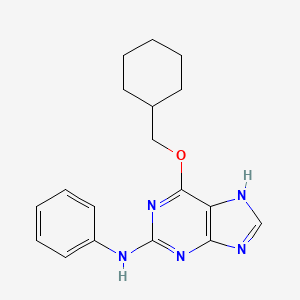
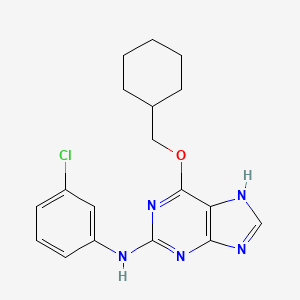


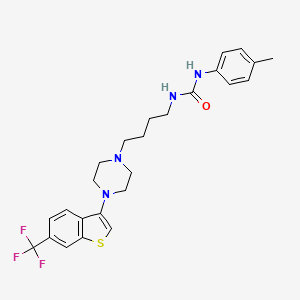

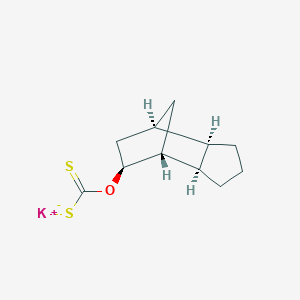
![2-[3-(Hydroxyamino)-3-oxopropyl]pentanedioic acid](/img/structure/B3062886.png)
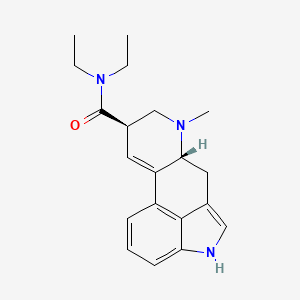
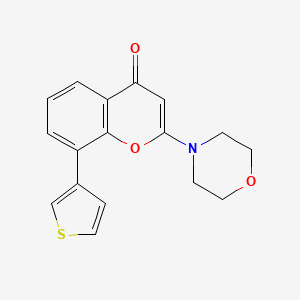
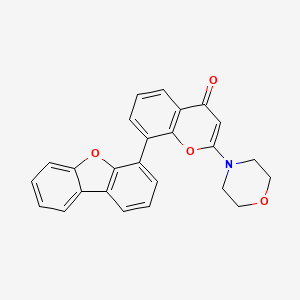
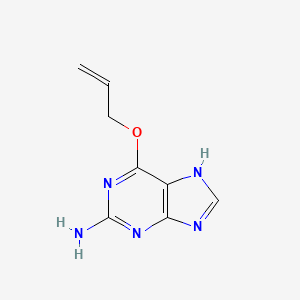
![5-[(3,4-Dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3062933.png)
